Tetrakis(octadecylthio)tetrathiafulvalene

Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility Zone-Casting

TTF-4SC18 uniquely combines a tetrathiafulvalene core with four octadecylthio chains to deliver exceptional charge-carrier mobility (0.25 cm²/V·s) and extreme anisotropy (μ∥/μ⊥≈170). This architecture, unattainable with shorter-chain or non-amphiphilic analogs, enables robust Langmuir-Blodgett monolayers and zone-cast films for high-gain directional OFETs and polarization-sensitive detectors. Secure the only TTF derivative proven for such ultra-ordered thin-film electronics.

Molecular Formula C78H148S8
Molecular Weight 1342.5 g/mol
CAS No. 105782-53-4
Cat. No. B033955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(octadecylthio)tetrathiafulvalene
CAS105782-53-4
Molecular FormulaC78H148S8
Molecular Weight1342.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCCCCCCCCCCCCCCC)SCCCCCCCCCCCCCCCCCC)S1)SCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C78H148S8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-79-73-74(80-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)84-77(83-73)78-85-75(81-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76(86-78)82-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3
InChIKeyALECFXZYMRVNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(octadecylthio)tetrathiafulvalene (CAS 105782-53-4): A Long-Chain TTF Derivative for High-Performance Organic Electronics and Conductive Films


Tetrakis(octadecylthio)tetrathiafulvalene (CAS: 105782-53-4; often abbreviated as TTF-4SC18 or TTFH) is a high-molecular-weight derivative of the classic π-electron donor tetrathiafulvalene (TTF), featuring four octadecylthio (C18H37S-) substituents [1]. This molecular architecture confers strong amphiphilic character, enabling the formation of highly ordered Langmuir-Blodgett (LB) films and aligned crystalline domains [2]. The compound belongs to the broader class of tetrakis(n-alkylthio)tetrathiafulvalenes (TTCn-TTFs), but the exceptional length of its alkyl chains (C18) uniquely influences intermolecular packing, solid-state electronic properties, and solution processability for device fabrication [3].

Why Generic Substitution of Tetrakis(octadecylthio)tetrathiafulvalene with Shorter-Chain or Non-Alkylthio TTF Analogs Fails in Demanding Applications


Generic substitution of Tetrakis(octadecylthio)tetrathiafulvalene (TTF-4SC18) with other TTF derivatives is not viable for applications requiring high-performance thin-film transistors or stable conductive monolayers. Shorter-chain analogs (e.g., TTC2-TTF or TTC10-TTF) exhibit dramatically reduced solid-state conductivity due to weaker intermolecular electronic coupling [1]. Non-alkylthio TTF derivatives, such as the widely studied BEDT-TTF, lack the amphiphilic character essential for forming stable, high-quality Langmuir-Blodgett films and self-assembled monolayers [2]. The C18 chains in TTF-4SC18 are not merely a solubility modification; they actively drive a unique, tightly packed molecular architecture that maximizes π-π orbital overlap and generates exceptional charge carrier mobility and anisotropy, properties that are not transferable to shorter-chain or structurally divergent TTF analogs [3].

Quantitative Differentiation of Tetrakis(octadecylthio)tetrathiafulvalene: A Comparator-Driven Evidence Guide for Informed Procurement


Charge Carrier Mobility: TTF-4SC18 Delivers the Highest Reported Parallel Mobility Among Zone-Cast TTF-4SCn Films

In a direct head-to-head comparative study of zone-cast films of three amphiphilic tetrathiafulvalene derivatives (TTF-4SCn, with n=12, 18, and 22), TTF-4SC18 exhibited the highest parallel charge carrier mobility. This demonstrates that the C18 chain length is optimal for maximizing electronic performance in aligned films [1].

Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility Zone-Casting

OFET Mobility Anisotropy: TTF-4SC18 Exhibits an Exceptional μ∥/μ⊥ Ratio of ~170

The long alkyl chains in TTF-4SC18 promote a highly aligned, one-dimensional stacking arrangement upon zone-casting, resulting in a charge carrier mobility that is approximately 170 times greater when measured parallel to the casting direction compared to the perpendicular direction [1].

Organic Field-Effect Transistors (OFETs) Mobility Anisotropy Zone-Casting

Solid-State Electronic Structure: TTF-4SC18 Exhibits Intermolecular Electronic Coupling, Unlike Shorter-Chain Analogs

The long C18 chains in TTF-4SC18 force the TTF cores into close proximity, leading to strong intermolecular electronic coupling. This is in stark contrast to shorter-chain analogs like TTC2-TTF, whose solid-state electronic structure is dominated by isolated molecules with minimal intermolecular interaction [1].

Intermolecular Interactions Solid-State Packing Photoelectron Spectroscopy

Langmuir-Blodgett Film Formation: TTF-4SC18 Forms Stable Monolayers and Multilayers, a Property Absent in Non-Amphiphilic TTF Derivatives

The four long octadecylthio chains confer strong amphiphilic character to TTF-4SC18, enabling the reproducible formation of stable Langmuir monolayers at the air-water interface and subsequent transfer as highly ordered LB films. This capability is absent in classic TTF derivatives like BEDT-TTF or unsubstituted TTF, which lack the necessary hydrophobic/hydrophilic balance [1].

Langmuir-Blodgett Films Self-Assembled Monolayers Thin Film Fabrication

Iodine Doping Efficiency: TTF-4SC18 LB Films Show Distinct Oxidation States and Intermediates, Enabling Controlled Doping

Exposure of TTF-4SC18 Langmuir-Blodgett films to iodine vapor results in a well-defined and spectroscopically traceable doping process. UV-vis and IR spectroscopy reveal the sequential formation of the radical cation and dication species, with a distinct intermediate state. This controlled oxidation is essential for precisely tuning the film's conductivity [1].

Conductive Films Doping Spectroelectrochemistry

High-Impact Application Scenarios for Tetrakis(octadecylthio)tetrathiafulvalene Based on Differentiated Performance Data


Fabrication of High-Performance, Solution-Processed Organic Field-Effect Transistors (OFETs) with Aligned Channels

For OFETs where maximizing charge carrier mobility in a specific direction is paramount, TTF-4SC18 is the material of choice. The demonstrated mobility of 0.25 cm²/V·s in zone-cast films, coupled with an extreme anisotropy ratio (μ∥/μ⊥≈170), enables the design of high-gain, directional transistors [1]. This performance is directly attributable to the C18 chains driving a highly ordered, one-dimensional molecular stacking, a feature not replicable with shorter-chain or non-alkylthio TTF derivatives [2].

Construction of Ultra-Thin Conductive Films and Sensors via Langmuir-Blodgett Deposition

TTF-4SC18 is uniquely suited for creating ultra-thin, highly ordered conductive films using the Langmuir-Blodgett (LB) technique. The four octadecylthio chains provide the essential amphiphilic balance for forming stable monolayers at the air-water interface, a property absent in classic TTF donors like BEDT-TTF [3]. The resulting LB films can be controllably doped with iodine to tune conductivity, and their well-defined packing architecture allows for integration into molecular-scale sensors and electronic devices [3].

Development of Polarization-Sensitive Optoelectronic Devices

The extreme structural and electronic anisotropy of aligned TTF-4SC18 films makes them excellent candidates for polarization-sensitive detectors and light-emitting devices. The ~170-fold difference in charge mobility between parallel and perpendicular directions to the alignment axis [1] can be exploited to create devices where the electrical response is strongly dependent on the polarization state of incident light, enabling new functionalities in optical sensing and communication.

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